molecular formula C11H11N3O3 B15056805 3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B15056805
M. Wt: 233.22 g/mol
InChI Key: BNDDIYKPJRAORO-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an ethoxyphenyl group at the 3-position and a nitro group at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole typically involves the reaction of 2-ethoxyphenylhydrazine with ethyl acetoacetate, followed by nitration. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and nitration processes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated pyrazoles, and other substituted pyrazoles, depending on the reagents and conditions used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-4-nitro-1H-pyrazole
  • 3-(2-Propoxyphenyl)-4-nitro-1H-pyrazole
  • 3-(2-Chlorophenyl)-4-nitro-1H-pyrazole

Uniqueness

3-(2-Ethoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses and biological studies.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(2-ethoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C11H11N3O3/c1-2-17-10-6-4-3-5-8(10)11-9(14(15)16)7-12-13-11/h3-7H,2H2,1H3,(H,12,13)

InChI Key

BNDDIYKPJRAORO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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